Cas no 2138309-08-5 (1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine)

1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-(ethanesulfonyl)-3-fluoropiperidin-4-amine
- EN300-763520
- 2138309-08-5
- 1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine
-
- インチ: 1S/C7H15FN2O2S/c1-2-13(11,12)10-4-3-7(9)6(8)5-10/h6-7H,2-5,9H2,1H3
- InChIKey: SAFCFJXVNNQUDJ-UHFFFAOYSA-N
- SMILES: S(CC)(N1CCC(C(C1)F)N)(=O)=O
計算された属性
- 精确分子量: 210.08382706g/mol
- 同位素质量: 210.08382706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- XLogP3: -0.5
1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-763520-0.1g |
1-(ethanesulfonyl)-3-fluoropiperidin-4-amine |
2138309-08-5 | 95.0% | 0.1g |
$1106.0 | 2025-02-24 | |
Enamine | EN300-763520-1.0g |
1-(ethanesulfonyl)-3-fluoropiperidin-4-amine |
2138309-08-5 | 95.0% | 1.0g |
$1256.0 | 2025-02-24 | |
Enamine | EN300-763520-0.5g |
1-(ethanesulfonyl)-3-fluoropiperidin-4-amine |
2138309-08-5 | 95.0% | 0.5g |
$1207.0 | 2025-02-24 | |
Enamine | EN300-763520-0.05g |
1-(ethanesulfonyl)-3-fluoropiperidin-4-amine |
2138309-08-5 | 95.0% | 0.05g |
$1056.0 | 2025-02-24 | |
Enamine | EN300-763520-0.25g |
1-(ethanesulfonyl)-3-fluoropiperidin-4-amine |
2138309-08-5 | 95.0% | 0.25g |
$1156.0 | 2025-02-24 | |
Enamine | EN300-763520-5.0g |
1-(ethanesulfonyl)-3-fluoropiperidin-4-amine |
2138309-08-5 | 95.0% | 5.0g |
$3645.0 | 2025-02-24 | |
Enamine | EN300-763520-2.5g |
1-(ethanesulfonyl)-3-fluoropiperidin-4-amine |
2138309-08-5 | 95.0% | 2.5g |
$2464.0 | 2025-02-24 | |
Enamine | EN300-763520-10.0g |
1-(ethanesulfonyl)-3-fluoropiperidin-4-amine |
2138309-08-5 | 95.0% | 10.0g |
$5405.0 | 2025-02-24 |
1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
1-(Ethanesulfonyl)-3-fluoropiperidin-4-amineに関する追加情報
Introduction to 1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine (CAS No. 2138309-08-5)
1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine, identified by the CAS number 2138309-08-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom, which is a common structural motif in many bioactive molecules. The presence of both an ethanesulfonyl group and a fluorine substituent at specific positions on the piperidine ring imparts unique chemical and pharmacological properties, making it a promising candidate for further exploration in drug discovery.
The ethanesulfonyl moiety, attached at the 1-position of the piperidine ring, introduces a sulfonyl group (–SO₂–) that is known for its ability to enhance binding affinity and metabolic stability. Sulfonyl groups are widely recognized for their role in various therapeutic agents, including antidiabetic, anticonvulsant, and anti-inflammatory drugs. The incorporation of this group into the piperidine scaffold suggests potential interactions with biological targets such as enzymes and receptors, which could modulate physiological processes.
Concurrently, the fluoropiperidin-4-amine moiety, located at the 3-position of the ring, introduces a fluorine atom. Fluorine substitution is a well-established strategy in medicinal chemistry due to its ability to influence molecular properties such as lipophilicity, metabolic stability, and binding affinity. In particular, fluorine atoms can enhance the bioavailability of drugs by reducing metabolic degradation and improving interactions with biological targets. The combination of an ethanesulfonyl group and a fluorine substituent in 1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine creates a unique pharmacophore that may exhibit enhanced efficacy and selectivity in therapeutic applications.
Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of rational molecular design in optimizing drug candidates. The structural features of 1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine align well with principles that promote favorable interactions with biological targets. For instance, the electron-withdrawing nature of the sulfonyl group can stabilize positive charges on nitrogen-rich heterocycles, while the fluorine atom can engage in hydrophobic interactions or π-stacking with aromatic residues in proteins. These interactions are critical for achieving high binding affinities and selectivity.
In the context of current pharmaceutical research, there is growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs). Piperidine derivatives have shown promise as scaffolds for PPI modulators due to their ability to mimic natural ligands and disrupt aberrant protein-protein interactions involved in diseases such as cancer and inflammation. The unique structural features of 1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine make it a potential candidate for designing novel PPI inhibitors. Specifically, the ethanesulfonyl group could serve as a hinge-binding motif, while the fluorine atom could enhance binding by engaging with hydrophobic pockets on target proteins.
Another area of interest is the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. Many kinase inhibitors feature piperidine scaffolds due to their ability to accommodate diverse substituents that optimize binding to ATP-binding pockets. The presence of both an ethanesulfonyl group and a fluorine atom in 1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine suggests potential applications as a kinase inhibitor or as a lead compound for further derivatization. The sulfonyl group can interact with hinge regions or substrate pockets, while the fluorine atom can improve solubility and metabolic stability.
The synthesis of 1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps may include nucleophilic substitution reactions to introduce the ethanesulfonyl group, followed by functional group transformations to install the fluorine atom at the 3-position. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions could be employed to achieve regioselective modifications on the piperidine ring.
From a computational perspective, molecular modeling studies have been instrumental in understanding the binding modes of 1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine with potential biological targets. These studies often involve docking simulations to predict how the compound interacts with proteins or enzymes at an atomic level. The results can guide medicinal chemists in designing analogs with improved properties by identifying key interaction points and regions for optimization.
The pharmacokinetic profile of 1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine is another critical aspect that needs thorough evaluation. Factors such as solubility, permeability, metabolic stability, and excretion rates determine whether a compound will progress into clinical development. The presence of both polar (ethanesulfonyl) and non-polar (fluorine) substituents may influence these properties significantly. Experimental studies using biopharmaceutical assays can provide valuable data on drug-like characteristics.
In conclusion,1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine (CAS No. 2138309-08-5) represents an intriguing compound with potential applications in pharmaceutical research. Its unique structural features—comprising an ethanesulfonyl group and a fluorine substituent—make it a versatile scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research efforts are expected to further elucidate its pharmacological properties and explore its utility in drug discovery pipelines.
2138309-08-5 (1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine) Related Products
- 2138260-83-8(4-Pyrimidinecarboxylic acid, 2-butyl-6-chloro-)
- 1784233-98-2(3-Amino-6-fluorobenzofuran-2-carboxylic acid)
- 2137684-60-5(2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid)
- 1803863-45-7(1-(4-Amino-2-bromophenyl)-3-chloropropan-1-one)
- 1511069-79-6(2-[3-(Aminomethyl)oxolan-3-yl]pentan-2-ol)
- 1805755-00-3(5-Ethyl-2-nitrophenylhydrazine)
- 1361834-72-1(2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid)
- 2228575-17-3(3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile)
- 1225790-45-3(2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole)
- 761438-38-4(ALK inhibitor 2)




